1,3-苯并恶唑-2-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

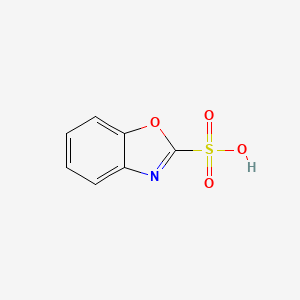

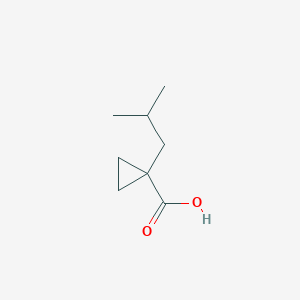

1,3-Benzoxazole-2-sulfonic acid is a chemical compound that falls under the category of benzoxazoles . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . It connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing a benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity .

Physical And Chemical Properties Analysis

Benzoxazole is a planar molecule and is present in a wide range of natural products, pharmaceuticals, and functional materials . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

科学研究应用

催化合成应用

1,3-苯并恶唑-2-磺酸及其衍生物已用于各种催化合成工艺中。例如,磺酸官能化的 SBA-15,一种纳米多孔酸催化剂,用于合成 2-芳基苯并恶唑,在高产率的情况下提供了环保且高效的反应条件 (Nahad 等,2013)。类似地,磷磺酸 (PSA) 已用于在环境溶剂条件下合成苯并恶唑衍生物,突出了其在可持续和高效化学过程中的作用 (Rezayati 等,2016)。

分析化学应用

在分析化学中,苯并恶唑-2-磺酸钠(1,3-苯并恶唑-2-磺酸的衍生物)已被用作胺和氨基酸在高效液相色谱 (HPLC) 中分析的衍生化试剂,因为它能够形成荧光衍生物并提高检测灵敏度 (Idowu & Adewuyi,1993)。

燃料电池应用

在能源领域,特别是在燃料电池技术中,已经探索了 1,3-苯并恶唑-2-磺酸的衍生物的潜力。例如,已经合成了含有磺酸的聚苯并恶嗪膜用于直接甲醇燃料电池,展示了高质子电导率和低甲醇渗透性等有希望的特性 (Yao 等,2014)。

药物研究

在药物研究中,已经合成苯并恶唑衍生物并评估了它们的抗菌和抗真菌特性。对 1,3-苯并恶唑-5-磺酰胺衍生物的研究展示了它们在抗菌应用中的潜力,一些化合物对各种细菌和真菌菌株表现出显着的活性 (Vinoda Bm 等,2016)。此外,已经开发出含有苯并恶唑或苯并噻唑部分的四唑衍生物,展示出相当大的抗真菌活性,这在抗真菌耐药性不断上升的情况下至关重要 (Łukowska-Chojnacka 等,2016)。

作用机制

The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They continue to play an essential role in drug development . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

属性

IUPAC Name |

1,3-benzoxazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMLJFHHPQXEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)

![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)

![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)

![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)

![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2934422.png)

![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)